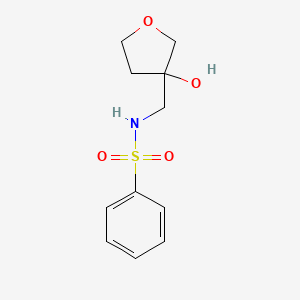

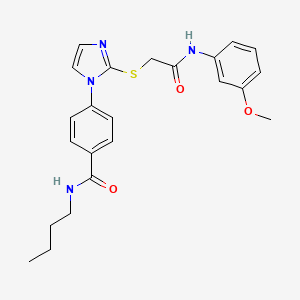

![molecular formula C19H21NO6 B2802212 2-[(2,4-二甲氧基苯基)氨基]-2-氧代乙基(3-甲氧基苯基)乙酸酯 CAS No. 1002267-83-5](/img/structure/B2802212.png)

2-[(2,4-二甲氧基苯基)氨基]-2-氧代乙基(3-甲氧基苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” is a depside derivative . Depsides are compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage . They have been found to exhibit various biological properties such as antiproliferative, antibacterial, analgesic, antipyretic, anticancer, anti HIV-1 integrase, and antiviral properties .

Synthesis Analysis

This depside derivative was synthesized through a facile approach in high yields . The synthesis of similar compounds often involves the use of microwave irradiation, which facilitates one-pot multicomponent reactions . This method is highly efficient, rapid, and convenient .Molecular Structure Analysis

The structure of this depside derivative was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study . The compound crystallized in the monoclinic, space group P 2 1 / c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å 3, Z = 4 .Chemical Reactions Analysis

While specific chemical reactions involving this depside derivative are not mentioned in the search results, depsides in general are known to undergo various chemical reactions. For instance, they can act as inhibitors of prostaglandin biosynthesis and leukotriene B4 biosynthesis .科学研究应用

Conformational Analysis and Vibrational Spectra Study

The compound can be used in the study of conformational space and vibrational spectra . The X-ray structure of a similar compound, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, has been studied using FTIR spectra in solid state and results of ab initio calculations .

Tautomerism Study

The compound can be used to study the issue of tautomerism . Tautomerism is a concept in organic chemistry referring to the structural isomerism of organic compounds that readily interconvert .

Biological Screening

The compound can be used for biological screening . The thiazolidin-4-one fragment, which is similar to the compound , has demonstrated activities such as bactericidal, pesticidal, fungicidal, insecticidal, antiviral (anti-HIV), antidiabetic, anticonvulsant, tuberculostatic, antiinflammatory, antithyroidal, anticancer, antithyroidal, and immunostimulant .

Drug Development

The compound can be used in the development of new drugs . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . A methodology has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate which is the precursor to cytotoxic natural products carpatamides A–D .

Precursor to Natural Products

The compound can be used as a precursor to natural products . It can be used to synthesise methyl 3-(5-amino-2,4-dimethoxyphenyl)propanoate, which is the precursor of natural products and many biologically active non-natural products .

属性

IUPAC Name |

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6/c1-23-14-6-4-5-13(9-14)10-19(22)26-12-18(21)20-16-8-7-15(24-2)11-17(16)25-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXUIPJLIJXIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)